REACTION_CXSMILES
|
[C:1](#[N:6])[CH2:2][CH2:3][CH2:4][CH3:5].[CH2:7]([CH2:9]N)[OH:8]>O.O.C([O-])(=O)C.[Cd+2].C([O-])(=O)C>[CH2:2]([C:1]1[O:8][CH2:7][CH2:9][N:6]=1)[CH2:3][CH2:4][CH3:5] |f:2.3.4.5.6|
|
Name
|
|
Quantity
|
83.1 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)#N
|
Name
|
|
Quantity
|
64.8 g
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
cadmium acetate dihydrate
|
Quantity
|
6.2 g
|
Type
|
catalyst
|
Smiles
|
O.O.C(C)(=O)[O-].[Cd+2].C(C)(=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
124 °C
|
Type
|
CUSTOM
|
Details
|
and stirred under nitrogen for about two days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to about 128 degrees C
|
Type
|
DISTILLATION
|
Details
|
The product is then distilled under vacuum
|
Type
|
CUSTOM
|
Details
|
to about 75.5 degrees C
|
Type
|
CUSTOM
|
Details
|
at about 28 mmHg is collected
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |